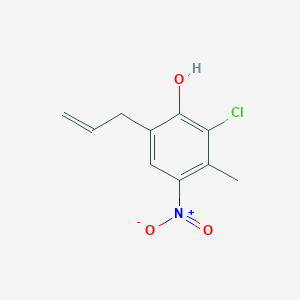
2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol is an aromatic compound with a complex structure It contains a phenol group substituted with chlorine, methyl, nitro, and prop-2-en-1-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol can be achieved through several steps involving electrophilic aromatic substitution reactions. One common method involves the nitration of 2-Chloro-3-methylphenol followed by alkylation with prop-2-en-1-yl halide under basic conditions. The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for alkylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in biochemical studies .
相似化合物的比较
Similar Compounds
2-Chloro-3-methylphenol: Lacks the nitro and prop-2-en-1-yl groups.
4-Nitrophenol: Lacks the chlorine, methyl, and prop-2-en-1-yl groups.
2-Chloro-4-nitrophenol: Lacks the methyl and prop-2-en-1-yl groups.
Uniqueness
2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
88062-29-7 |
|---|---|
分子式 |
C10H10ClNO3 |
分子量 |
227.64 g/mol |
IUPAC 名称 |
2-chloro-3-methyl-4-nitro-6-prop-2-enylphenol |
InChI |
InChI=1S/C10H10ClNO3/c1-3-4-7-5-8(12(14)15)6(2)9(11)10(7)13/h3,5,13H,1,4H2,2H3 |
InChI 键 |
TWSMFASTKJTOAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1Cl)O)CC=C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















